molecular formula C12H11F3O B172998 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one CAS No. 160148-05-0

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one

Cat. No.: B172998
CAS No.: 160148-05-0
M. Wt: 228.21 g/mol
InChI Key: OTWYGOFXXZVJAK-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one is a fluorinated organic compound that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. The unique 3,4,5-trifluorophenyl moiety is a privileged structure in pharmaceutical development, as the introduction of fluorine atoms can significantly influence a molecule's potency, metabolic stability, and membrane permeability . This ketone functional group provides a reactive handle for further synthetic elaboration, making it a valuable intermediate for constructing more complex molecules targeting various therapeutic areas. Researchers utilize this compound primarily as a key scaffold in the synthesis of potential bioactive molecules. The specific applications and mechanism of action for this exact compound are areas of active investigation. As a cyclohexanone derivative, it can undergo a wide range of reactions, including nucleophilic additions and condensations, to generate diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. The presence of the fluorine atoms also makes it a candidate for incorporation into compounds studied via 19F NMR spectroscopy. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(3,4,5-trifluorophenyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-10-5-8(6-11(14)12(10)15)7-1-3-9(16)4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWYGOFXXZVJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621308
Record name 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160148-05-0
Record name 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 3,4,5-trifluorobenzene.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions involving water.

    Catalysts and Reagents: Common catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3). These catalysts facilitate the Friedel-Crafts acylation reaction.

    Procedure: The cyclohexanone is reacted with 3,4,5-trifluorobenzene in the presence of the chosen catalyst. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products

    Oxidation: The major products are carboxylic acids or ketones, depending on the specific conditions.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluorophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The cyclohexanone ring provides structural rigidity, allowing for precise binding to target sites.

Comparison with Similar Compounds

4-(4-Fluorophenyl)cyclohexan-1-one

  • Structural Differences: Replaces the 3,4,5-trifluorophenyl group with a mono-fluorinated phenyl ring.
  • Properties: Reduced electron-withdrawing effects compared to the trifluorinated analog. Lower molecular weight (estimated ~196 g/mol) and higher hydrophobicity than non-fluorinated cyclohexanones.
  • Applications : Primarily used as a precursor in organic synthesis due to its simpler fluorination pattern .

2-(3,4,5-Trifluorophenyl)cyclohexan-1-one

  • Structural Differences: The trifluorophenyl group is attached at the 2-position of the cyclohexanone ring instead of the 4-position.
  • Properties : Altered steric hindrance and dipole orientation due to the substituent’s position. This impacts mesophase behavior in liquid crystals, as molecular packing differs significantly from the 4-substituted analog .

4-(3-(Trifluoromethyl)phenyl)cyclohexan-1-one

  • Structural Differences : Substitutes the trifluorophenyl group with a trifluoromethylphenyl moiety.
  • Properties : The trifluoromethyl group (-CF₃) introduces stronger electron-withdrawing effects but lacks the symmetry of the trifluorophenyl group. Molecular weight is similar (~196 g/mol), but melting points and solubility profiles may differ .
  • Applications : Used in medicinal chemistry as a building block for fluorinated drug candidates .

3-(4-Chlorophenyl)cyclohexan-1-one

  • Structural Differences : Replaces fluorine atoms with chlorine at the phenyl ring’s para position.
  • Properties : Chlorine’s larger atomic radius increases steric bulk and reduces electronegativity compared to fluorine. Molecular weight is 208.68 g/mol, higher than fluorinated analogs.
  • Applications : Common in agrochemicals and dyes, where halogenation enhances stability .

2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one

  • Structural Differences: Incorporates an ethylamino group at the 2-position and a mono-fluorophenyl group.
  • Properties: The amino group introduces basicity, altering solubility in polar solvents. Psychoactive properties have been reported, distinguishing it from non-amino analogs .
  • Applications : Investigated in neuroscience research, though regulatory restrictions apply.

Comparative Data Table

Compound Name Substituent Position Fluorination Pattern Molecular Weight (g/mol) Key Applications
4-(3,4,5-Trifluorophenyl)cyclohexan-1-one 4-position 3,4,5-Trifluorophenyl ~232 (estimated) Liquid crystal polymers
4-(4-Fluorophenyl)cyclohexan-1-one 4-position 4-Fluorophenyl ~196 Organic synthesis
2-(3,4,5-Trifluorophenyl)cyclohexan-1-one 2-position 3,4,5-Trifluorophenyl ~232 (estimated) Asymmetric synthesis
4-(3-(Trifluoromethyl)phenyl)cyclohexan-1-one 4-position 3-Trifluoromethyl ~196 Medicinal chemistry
3-(4-Chlorophenyl)cyclohexan-1-one 3-position 4-Chlorophenyl 208.68 Agrochemicals

Research Findings and Implications

  • Fluorination Impact: The 3,4,5-trifluorophenyl group in this compound enhances thermal stability and mesophase range in liquid crystals compared to mono- or di-fluorinated analogs .
  • Steric and Electronic Effects : Substituent position (2- vs. 4-) significantly alters molecular geometry, affecting intermolecular interactions in polymer matrices .

Biological Activity

4-(3,4,5-Trifluorophenyl)cyclohexan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its lipophilicity and stability, which are critical for biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3OC_{13}H_{12}F_3O. The presence of three fluorine atoms on the phenyl ring alters the electronic characteristics of the compound, making it a valuable candidate for various biological studies.

PropertyValue
Molecular FormulaC13H12F3OC_{13}H_{12}F_3O
Molecular Weight250.23 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. The trifluorophenyl group enhances binding affinity to these targets, potentially modulating various biological pathways. The compound may act as a competitive inhibitor in enzymatic reactions or as a modulator of receptor activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Effects : The compound has shown potential in alleviating pain in animal models.
  • Antimicrobial Activity : Some studies have indicated that it possesses antimicrobial properties against certain bacterial strains.

Case Study 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A study focused on the structure-activity relationship (SAR) of similar compounds revealed that modifications to the cyclohexanone structure could enhance DPP-IV inhibitory activity. This enzyme is a target for diabetes treatment, and compounds with similar structures have been shown to improve glycemic control in diabetic models. The introduction of trifluoromethyl groups has been associated with increased potency due to improved binding interactions at the active site of DPP-IV .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound reduced the expression of inflammatory markers in macrophages. The compound inhibited the NF-kB signaling pathway, leading to decreased production of TNF-alpha and IL-6. These findings suggest its potential application in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotable Features
4-(3,4-Difluorophenyl)cyclohexan-1-oneModerate anti-inflammatory effectsLacks one fluorine atom; different reactivity
4-(3,5-Difluorophenyl)cyclohexan-1-oneLower DPP-IV inhibitionSubstituted at different positions
3-(3,4,5-Trichlorophenyl)cyclohexanoneAntimicrobial propertiesChlorine substituents affect stability

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